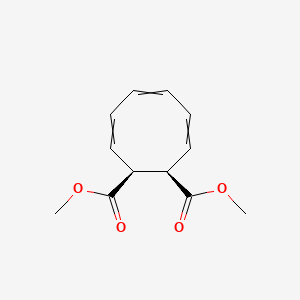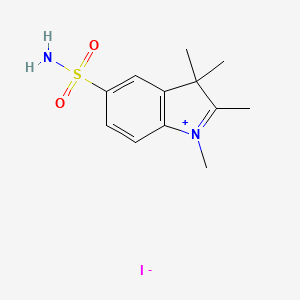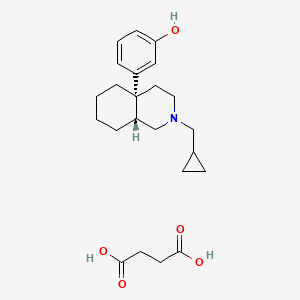
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is a heterocyclic organic compound that features both pyrrole and pyrrolizine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- typically involves the formation of the pyrrole ring followed by the introduction of the pyrrolizine moiety. Common synthetic routes include:
Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Pyrrolizine Introduction: The pyrrolizine ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
化学反応の分析
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-(3H-pyrrolizin-3-yl)-.
Reduction: 1H-Pyrrole-2-methanol, 1-(3H-pyrrolizin-3-yl)-.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biomarker and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA damage. These interactions are mediated by the reactive aldehyde group and the electron-rich pyrrole ring.
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the pyrrolizine moiety, making it less complex.
Pyrrolizine derivatives: Compounds with similar pyrrolizine structures but different functional groups.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is unique due to the combination of the pyrrole and pyrrolizine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
60609-41-8 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
1-(3H-pyrrolizin-3-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-11-4-2-8-14(11)12-6-5-10-3-1-7-13(10)12/h1-9,12H |
InChIキー |
KVDBSBGVFWLUNR-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(C=CC2=C1)N3C=CC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)

silane](/img/structure/B14598700.png)
![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)




